molecular formula C18H20ClN3O5 B11414879 5-(2-chlorophenyl)-6-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(2-chlorophenyl)-6-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11414879
M. Wt: 393.8 g/mol
InChI Key: GEUVMKMIBFXTID-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-6-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a complex organic compound with a unique structure that includes a chlorophenyl group, a dihydroxypropyl group, and a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-6-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolopyrimidine core, followed by the introduction of the chlorophenyl and dihydroxypropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-6-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution of the chlorine atom may result in various substituted derivatives.

Scientific Research Applications

5-(2-chlorophenyl)-6-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-6-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-benzoyl-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)-2,3-dihydro-1H-pyrrolizine-1-carboxamide
  • N-ACRYLOYLTRIS (HYDROXYMETHYL)AMINOMETHANE

Uniqueness

5-(2-chlorophenyl)-6-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is unique due to its specific structural features, such as the chlorophenyl group and the pyrrolopyrimidine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H20ClN3O5

Molecular Weight

393.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-6-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C18H20ClN3O5/c1-20-13-7-22(18(8-23,9-24)10-25)15(11-5-3-4-6-12(11)19)14(13)16(26)21(2)17(20)27/h3-7,23-25H,8-10H2,1-2H3

InChI Key

GEUVMKMIBFXTID-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3Cl)C(CO)(CO)CO

Origin of Product

United States

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